2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a chloropyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 2-chlorophenol with an appropriate halogenating agent.
Formation of the Chloropyridinyl Intermediate: The chloropyridinyl group can be synthesized by chlorination of pyridine.
Coupling Reaction: The chlorophenoxy and chloropyridinyl intermediates are then coupled with a propanamide derivative under suitable conditions, often involving a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyridinyl rings.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The chlorinated positions on the phenoxy and pyridinyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2-chlorophenoxy)-N-(3-chloropyridin-2-yl)propanamide: Similar structure but with a different substitution pattern on the pyridinyl ring.
Uniqueness
The uniqueness of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(20-12-5-3-2-4-11(12)16)14(19)18-13-7-6-10(15)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBWUIICFAFLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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